molecular formula C10H13ClOS B8029759 Butyl(4-chlorophenyl) sulfoxide

Butyl(4-chlorophenyl) sulfoxide

Cat. No. B8029759
M. Wt: 216.73 g/mol
InChI Key: HNZJLTVSCRUHAI-UHFFFAOYSA-N
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Description

Butyl(4-chlorophenyl) sulfoxide is a useful research compound. Its molecular formula is C10H13ClOS and its molecular weight is 216.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality Butyl(4-chlorophenyl) sulfoxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyl(4-chlorophenyl) sulfoxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Preparation and Application in Organic Synthesis : Butyl(4-chlorophenyl) sulfoxide and its derivatives have been studied for their preparation methods and applications in organic synthesis. For example, the synthesis of n-Butyl 4-Chlorophenyl Sulfide has been documented, highlighting the significance of sulfur and halogen compounds in organic reactions (McWilliams, Fleitz, Zheng, & Armstrong, 2003).

  • Study of Sulfenic Acids in Gas Phase : The study of methyl methanethiosulfinate and methyl tert-butyl sulfoxide via photoelectron spectroscopy has provided insights into the electronic structure and thermal stability of sulfenic acids, which are relevant for understanding the behavior of sulfoxide compounds (Lacombe, Loudet, Banchereau, Simon, & Pfister-guillouzo, 1996).

  • Chemiluminescence in Organic Chemistry : The synthesis of sulfinyl- and sulfonyl-substituted bicyclic dioxetanes from tert-butyl sulfoxide derivatives and their base-induced chemiluminescence has been explored. This research contributes to the understanding of light-emitting reactions in organic chemistry (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).

  • Synthesis of Sulfinic Acid Derivatives : Research on tert-Butyl Sulfoxide as a starting material for synthesizing various sulfinic acid amides and esters highlights its role in the development of new compounds in organic chemistry (Wei & Sun, 2015).

  • Photocatalytic Oxidation Studies : The photocatalytic oxidation of aryl tert-butyl sulfoxides and the study of its reaction mechanism contribute to the understanding of photocatalytic processes and the development of new photocatalysts (Cavattoni, Del Giacco, Lanzalunga, Mazzonna, & Mencarelli, 2013).

  • Oxidation Reactions with tert-Butyl Hydroperoxide : The oxidation of sulfides and sulfones using tert-butyl hydroperoxide, catalyzed by oxorhenium(V) dithiolates, provides a method to obtain sulfoxides and sulfones efficiently. This research is crucial for the development of oxidation processes in organic chemistry (Wang, Lente, & Espenson, 2002).

  • Catalytic Activity in Alcohol Oxidation : The catalytic activity of oxo-rhenium complexes, using a sulfoxide as an oxidant agent, for the oxidation of alcohols to aldehydes and ketones has been studied. This research contributes to the development of selective and efficient oxidation methods (Sousa, Bernardo, Florindo, & Fernandes, 2013).

properties

IUPAC Name

1-butylsulfinyl-4-chlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClOS/c1-2-3-8-13(12)10-6-4-9(11)5-7-10/h4-7H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZJLTVSCRUHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Butane-1-sulfinyl)-4-chlorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.